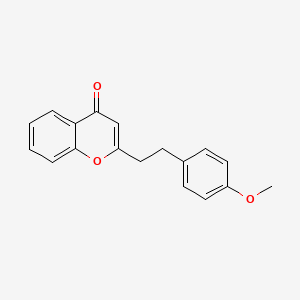

2-(4-Methoxyphenethyl)chromone

説明

2-(4-Methoxyphenethyl)chromone is a chromone derivative characterized by a benzopyran-4-one core substituted at position 2 with a 4-methoxyphenethyl group. Its molecular formula is C₁₈H₁₆O₃, and it is frequently identified in agarwood species, particularly those from Aquilaria and Gyrinops genera . Structurally, the 4-methoxy group on the phenethyl moiety distinguishes it from simpler phenethyl chromones, conferring unique physicochemical properties such as increased lipophilicity and altered electronic effects. This compound is often studied alongside its hydroxylated, methoxylated, or halogenated analogs for its bioactivity and role in agarwood's aromatic profile .

特性

CAS番号 |

92911-82-5 |

|---|---|

分子式 |

C18H16O3 |

分子量 |

280.3 g/mol |

IUPAC名 |

2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |

InChI |

InChI=1S/C18H16O3/c1-20-14-9-6-13(7-10-14)8-11-15-12-17(19)16-4-2-3-5-18(16)21-15/h2-7,9-10,12H,8,11H2,1H3 |

InChIキー |

ZQBJPQZBIGVILA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |

正規SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The bioactivity and chemical behavior of 2-(4-Methoxyphenethyl)chromone are influenced by substituent patterns on both the chromone core and the phenethyl side chain. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Key Findings

Anti-Inflammatory Activity: The 6,7-dimethoxy-4-methoxyphenethyl derivative (C₂₀H₂₀O₅) exhibits potent anti-inflammatory effects, suppressing LPS-induced NF-κB activation and NO production with an IC₅₀ of 0.57 μM . This is significantly stronger than non-methoxylated analogs like 7-methoxy-2-phenethylchromone (40% inhibition at 10 μM) .

Cytotoxicity :

- Hydroxyl substitutions (e.g., 6-hydroxy-7-methoxy-4-hydroxyphenethyl chromone) correlate with moderate cytotoxicity (IC₅₀: 5.76–20.1 µM) against tumor cell lines, likely due to pro-oxidant effects or DNA intercalation . Methoxy groups, in contrast, reduce cytotoxicity but improve metabolic stability .

Antioxidant Properties: Chlorinated derivatives (e.g., 8-chloro-6-hydroxy-4-methoxyphenethyl chromone) show notable ABTS⁺ radical scavenging, attributed to the synergistic effects of halogenation and hydroxylation .

Structural Influence on Bioavailability :

- Methoxy groups increase lipophilicity, enhancing membrane permeability. For example, 6,7-dimethoxy-2-(4-methoxyphenethyl)chromone is more bioavailable than hydroxylated analogs .

- Hydroxyl groups improve solubility but may reduce CNS penetration due to hydrogen bonding .

Distribution in Natural Sources

- Agarwood: 2-(4-Methoxyphenethyl)chromone derivatives are abundant in Aquilaria sinensis and Gyrinops salicifolia, with 6,7-dimethoxy variants constituting up to 23.17% of induced agarwood extracts .

- Differentiation of Agarwood Types: The ratio of 2-(4-methoxyphenethyl)chromone to non-substituted phenethyl chromones distinguishes "Qi-Nan" (CQN) agarwood from ordinary varieties, with CQN containing >70% methoxylated derivatives .

Research Implications and Gaps

- Standardization Challenges : Bioactivity data vary across studies due to differences in cell lines (e.g., RAW264.7 vs. K562) and assay conditions .

- Unresolved Isomerism : Many chromones exist as isomers (e.g., peaks 40 and 59 in ) with identical fragmentation patterns, complicating structural elucidation .

- Therapeutic Potential: The strong anti-inflammatory and antioxidant activities of methoxylated derivatives warrant further in vivo studies for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。